Trityl-PEG10-Azide

Overview

Description

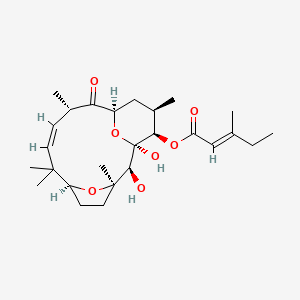

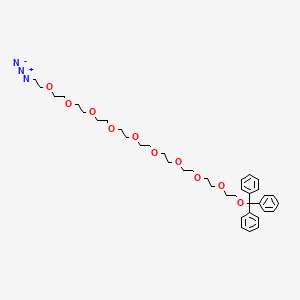

Trityl-PEG10-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Trityl-PEG10-Azide involves the use of a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis .Molecular Structure Analysis

Trityl-PEG10-Azide has a molecular weight of 481.6 g/mol . Its molecular formula is C21H43N3O9 . It contains a total of 109 bonds, including 54 non-H bonds, 20 multiple bonds, 34 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 10 ether(s) (aliphatic) .Chemical Reactions Analysis

Trityl-PEG10-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications

Synthesis of Trityl Radicals

Trityl radicals, including Trityl-PEG10-Azide, are synthesized through various approaches. The development of these synthetic approaches has been a key achievement in the field .

Properties of Trityl Radicals

Trityl radicals exhibit unique properties that make them suitable for various applications. These properties have been extensively studied and are considered promising for future research .

Electron Paramagnetic Resonance (EPR)

Trityl radicals, such as Trityl-PEG10-Azide, have found wide applications in electron paramagnetic resonance (EPR). They are often used as spin labels/tags to study biomacromolecular structure and dynamics .

EPR Imaging (EPRI)

Trityl-PEG10-Azide and other trityl radicals are also used in EPR imaging (EPRI). This application allows for the visualization of biological structures and processes .

Dynamic Nuclear Polarization (DNP)

Trityl radicals are used in dynamic nuclear polarization (DNP), a technique that enhances the signal strength in nuclear magnetic resonance (NMR) studies .

Fluorescence Imaging

Trityl-PEG10-Azide has been used in fluorescence imaging. Specifically, water-soluble trityl radicals have been used as all-organic bioimaging agents, combining fluorescent and paramagnetic properties .

Cellular Uptake Studies

The solubility of Trityl-PEG10-Azide in water has made it possible to study cellular uptake. This has been particularly useful in cell culture studies .

Light-Emitting Radicals

Trityl-PEG10-Azide and other trityl radicals have been used as light-emitting radicals. They exhibit emission in the orange to near-infrared spectrum, making them interesting candidates for overcoming the problem of spin statistics in conventional closed-shell emitters .

Mechanism of Action

Target of Action

Trityl-PEG10-Azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Trityl-PEG10-Azide contains an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry , which is a type of chemical reaction that can occur with molecules containing alkyne groups . This allows Trityl-PEG10-Azide to bind to the target protein and the E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by Trityl-PEG10-Azide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, Trityl-PEG10-Azide can lead to the ubiquitination and degradation of the target protein .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in trityl-peg10-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of Trityl-PEG10-Azide is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific protein being targeted .

Action Environment

The action of Trityl-PEG10-Azide can be influenced by various environmental factors. For example, the presence of acid can lead to the removal of the trityl group . Additionally, the presence of molecules containing alkyne groups can enable Click Chemistry, allowing Trityl-PEG10-Azide to bind to its targets . The hydrophilic PEG spacer can increase the solubility of Trityl-PEG10-Azide in aqueous media , potentially enhancing its efficacy in such environments

Future Directions

Trityl-PEG10-Azide has potential applications in overcoming CDK4/6 inhibitor resistance in breast cancer . High PEG10 expression was significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data . In pre-CDK4/6 inhibitor treatment tissues, PEG10 positivity by IHC also showed a trend toward a shorter progression-free survival (PFS) with CDK4/6 inhibitor . These results support the clinical relevance of PEG10 as a therapeutic target .

properties

IUPAC Name |

[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESYAKTEQEZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trityl-PEG10-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

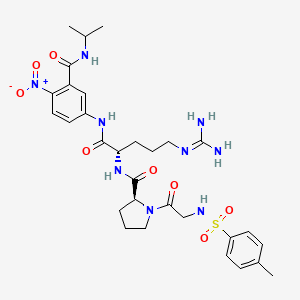

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)